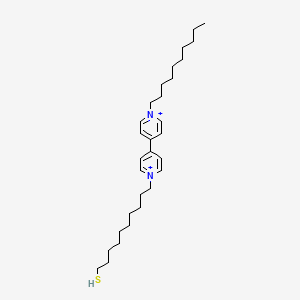
1-Decyl-1'-(10-sulfanyldecyl)-4,4'-bipyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with decyl and sulfanyldecyl substituents, making it an interesting subject for research in chemistry, biology, and materials science.
准备方法
The synthesis of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium typically involves a multi-step process. The initial step often includes the preparation of the bipyridinium core, followed by the introduction of decyl and sulfanyldecyl groups through nucleophilic substitution reactions. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反应分析
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine structure, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and solubility.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its electronic properties.
作用机制
The mechanism of action of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking with aromatic residues, while the decyl and sulfanyldecyl groups enhance membrane permeability. These interactions can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
相似化合物的比较
Compared to other bipyridinium compounds, 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium stands out due to its unique substituents. Similar compounds include:
1-Decyl-4,4’-bipyridinium: Lacks the sulfanyldecyl group, resulting in different reactivity and applications.
1-(10-Sulfanyldecyl)-4,4’-bipyridinium: Lacks the decyl group, affecting its solubility and interaction with biological membranes.
The presence of both decyl and sulfanyldecyl groups in 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
143007-76-5 |
|---|---|
分子式 |
C30H50N2S+2 |
分子量 |
470.8 g/mol |
IUPAC 名称 |
10-[4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decane-1-thiol |
InChI |
InChI=1S/C30H49N2S/c1-2-3-4-5-6-9-12-15-22-31-24-18-29(19-25-31)30-20-26-32(27-21-30)23-16-13-10-7-8-11-14-17-28-33/h18-21,24-27H,2-17,22-23,28H2,1H3/q+1/p+1 |
InChI 键 |
WJLVZKQYIUPGAF-UHFFFAOYSA-O |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



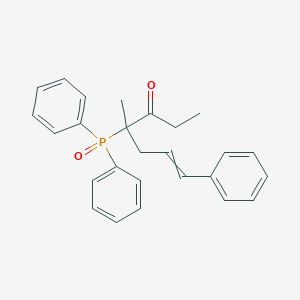

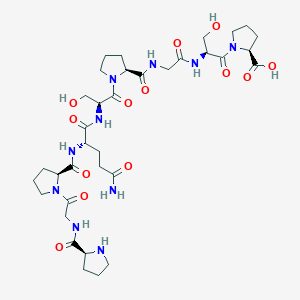
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
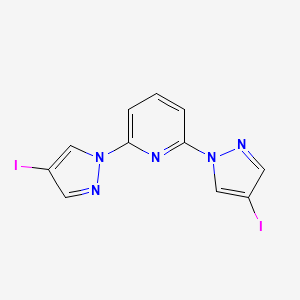
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)

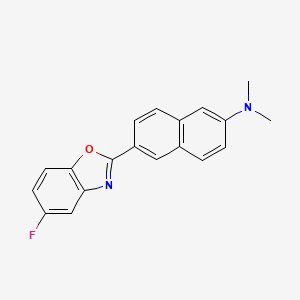
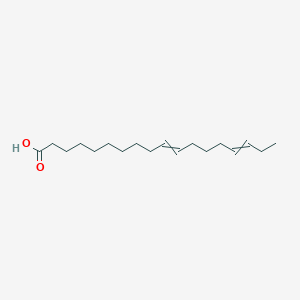
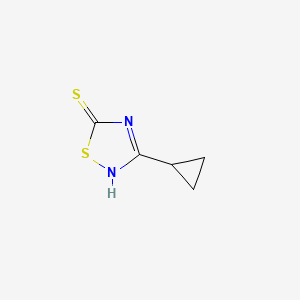
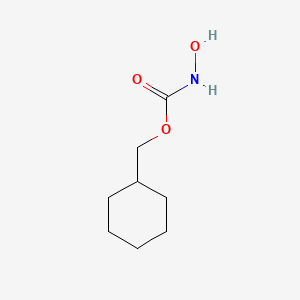
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)

